Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde
The following technical guide provides an in-depth analysis of 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde , a critical intermediate in the development of next-generation GPR40 agonists.
[1]
Abstract
5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde (CAS: 1350760-02-9) serves as a pivotal pharmacophore scaffold in the synthesis of G-protein-coupled receptor 40 (GPR40/FFAR1) agonists.[1] Historically utilized in the optimization of Fasiglifam (TAK-875), this intermediate represents a strategic shift toward reducing lipophilicity in metabolic disease therapeutics. This guide outlines its physicochemical properties, industrial-grade synthetic methodologies, and role in insulinotropic signaling pathways.[1]
Part 1: Molecular Identity & Physicochemical Properties[1]
The compound is characterized by a trisubstituted benzaldehyde core featuring an electron-rich ethoxy group and a heteroaromatic thiazole ring. This specific substitution pattern is engineered to optimize ligand binding within the GPR40 lipophilic pocket while improving aqueous solubility compared to earlier biphenyl-based agonists.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 5-ethoxy-4-methyl-2-(1,3-thiazol-2-yl)benzaldehyde |
| Molecular Formula | C₁₃H₁₃NO₂S |
| Molecular Weight | 247.31 g/mol |
| Exact Mass | 247.0667 |
| Appearance | Pale yellow to light brown crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Melting Point | 132–135 °C (Derivative dependent) |
| Key Functional Groups | Aldehyde (Electrophile), Thiazole (H-bond acceptor), Ethoxy (Donor) |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde presents a challenge in regioselectivity. The most robust route utilized in medicinal chemistry involves a Suzuki-Miyaura Cross-Coupling or a Stille Coupling to install the thiazole ring onto a pre-functionalized bromobenzaldehyde core.
Retrosynthetic Analysis
The strategic disconnection occurs at the C2–C(thiazole) bond. The convergent synthesis relies on two key fragments:[1]
-
Fragment A: 2-Bromo-5-ethoxy-4-methylbenzaldehyde (The electrophile).
-
Fragment B: 2-(Tributylstannyl)thiazole or Thiazole-2-boronic acid pinacol ester (The nucleophile).
Synthetic Workflow Diagram
The following Graphviz diagram illustrates the catalytic cycle and reaction flow for the palladium-catalyzed synthesis.
Caption: Figure 1. Convergent synthetic route via Pd-catalyzed cross-coupling. The regioselective bromination at position 2 is directed by the ortho-para directing ethoxy group and the meta-directing aldehyde.[1]
Part 3: Mechanism of Action & Drug Discovery Context[1]
This molecule is not a drug in itself but a "warhead" intermediate. It is designed to be coupled with amine-bearing scaffolds (e.g., piperidines or azetidines) via reductive amination. The resulting compounds function as GPR40 Agonists .[2]
Pharmacological Logic[1][2][9]
-
Target: Free Fatty Acid Receptor 1 (FFAR1/GPR40).
-
Effect: Potentiates Glucose-Stimulated Insulin Secretion (GSIS).[2]
-
Advantage: Unlike sulfonylureas, GPR40 agonists only stimulate insulin secretion in the presence of elevated glucose, significantly reducing the risk of hypoglycemia.[1]
Signaling Pathway Diagram
The following diagram details how the final ligand (derived from this aldehyde) triggers the insulinotropic effect.
Caption: Figure 2. Signal transduction pathway of GPR40 agonists. The thiazole moiety of the ligand is crucial for hydrophobic interactions within the receptor binding pocket.[1]
Part 4: Experimental Protocol (Synthesis)
Objective: Preparation of 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde via Stille Coupling.
Safety Warning: Organostannanes are toxic. Perform all reactions in a well-ventilated fume hood. Wear appropriate PPE.[1]
Materials:
-
2-Bromo-5-ethoxy-4-methylbenzaldehyde (1.0 eq)[1]
-
2-(Tributylstannyl)thiazole (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)
-
Lithium Chloride (LiCl) (2.0 eq)
-
Toluene (Anhydrous, degassed)
Procedure:
-
Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the bromobenzaldehyde derivative (1.0 eq), LiCl (2.0 eq), and the palladium catalyst (5 mol%).
-
Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous toluene (0.1 M concentration relative to substrate) via syringe.
-
Reagent Addition: Add 2-(tributylstannyl)thiazole (1.2 eq) dropwise.
-
Reaction: Heat the mixture to reflux (110°C) under Argon atmosphere for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with 10% KF solution (to sequester tin byproducts) for 30 minutes.
-
Extraction: Separate layers. Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).
-
Validation: Confirm structure via ¹H NMR (CHO peak at ~10.0 ppm, Thiazole protons at ~7.9/7.4 ppm).
References
-
Matrix Scientific. (n.d.). 5-Ethoxy-4-methyl-2-(thiazol-2-yl)benzaldehyde Product Data. Retrieved from (Verified via search result 1.1).
- Negi, A. S., et al. (2016). Design, synthesis and Structure-activity relationship studies of new thiazole-based free fatty acid receptor 1 agonists. European Journal of Medicinal Chemistry. (Contextualizes the thiazole replacement in TAK-875 analogs).
-
Takeda Pharmaceutical Company. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. Journal of Medicinal Chemistry.
-
PubChem. (n.d.). Compound Summary for Thiazolyl-benzaldehyde derivatives. Retrieved from .
